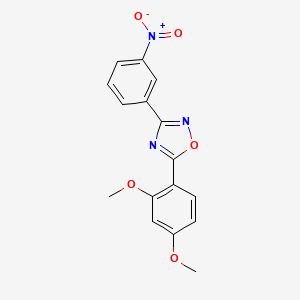![molecular formula C15H13N3O2 B5818713 2-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5818713.png)
2-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine, also known as EPO, is a compound that has been extensively studied due to its potential applications in scientific research. EPO is a heterocyclic compound that contains a pyridine ring and an oxadiazole ring, which are both important structural features for its biological activity.
作用機序
The mechanism of action of 2-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 2-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine has been shown to activate the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation. 2-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression. Additionally, 2-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine has been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and DNA repair.
Biochemical and Physiological Effects
2-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine has been shown to have various biochemical and physiological effects in cells and animals. In vitro studies have shown that 2-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine can induce cell cycle arrest and apoptosis in cancer cells, and can enhance the expression of antioxidant enzymes in neurons. In vivo studies have shown that 2-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine can improve cognitive function and reduce brain damage in animal models of neurodegenerative diseases. 2-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine has also been shown to reduce tumor growth and metastasis in animal models of cancer.
実験室実験の利点と制限
2-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine has several advantages for lab experiments, including its high potency, selectivity, and stability. 2-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine is also relatively easy to synthesize and can be obtained in large quantities. However, 2-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine has some limitations for lab experiments, including its potential toxicity and limited solubility in water. 2-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine also requires careful handling and storage to maintain its stability and potency.
将来の方向性
For the study of 2-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine include the development of new derivatives with improved pharmacological properties and the investigation of its molecular mechanisms of action.
合成法
2-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine can be synthesized using various methods, including the reaction of 2-ethoxybenzohydrazide with pyridine-2-carboxylic acid, followed by cyclization with thionyl chloride and N,N-dimethylformamide. Another method involves the reaction of 2-ethoxybenzohydrazide with pyridine-2-carboxaldehyde, followed by cyclization with acetic anhydride and phosphorus pentoxide. Both methods have been used to obtain 2-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine with high yields and purity.
科学的研究の応用
2-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine has been studied for its potential applications in various scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, 2-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine has been shown to have neuroprotective effects and to enhance cognitive function in animal models. In cancer research, 2-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine has been shown to inhibit tumor growth and to induce apoptosis in cancer cells. In drug discovery, 2-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
特性
IUPAC Name |
5-(2-ethoxyphenyl)-3-pyridin-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-2-19-13-9-4-3-7-11(13)15-17-14(18-20-15)12-8-5-6-10-16-12/h3-10H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTKPWBQGRWFKQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NC(=NO2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-nitro-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]benzaldehyde](/img/structure/B5818641.png)
![3-{[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzoic acid](/img/structure/B5818652.png)

![4-{5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5818674.png)

![2-(3-formyl-1H-indol-1-yl)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5818686.png)
![N-[4-(5-methyl-2-furyl)phenyl]benzamide](/img/structure/B5818701.png)

![4-chloro-5-[4-(2-methoxyphenyl)-1-piperazinyl]-2-phenyl-3(2H)-pyridazinone](/img/structure/B5818710.png)
![1-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-2,3-dimethyl-1H-indole](/img/structure/B5818720.png)
![4-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol](/img/structure/B5818722.png)

![4-[(2,5-dimethylphenyl)hydrazono]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B5818725.png)